molecular formula C24H27O3P B14245009 Tris(2-ethoxyphenyl)phosphane CAS No. 485817-30-9

Tris(2-ethoxyphenyl)phosphane

Cat. No.: B14245009
CAS No.: 485817-30-9
M. Wt: 394.4 g/mol
InChI Key: SOLZICGYPCFEPY-UHFFFAOYSA-N
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Description

Tris(2-ethoxyphenyl)phosphane is a tertiary phosphine ligand featuring three 2-ethoxyphenyl substituents bonded to a central phosphorus atom. The ethoxy (–OCH₂CH₃) groups in the ortho position of the phenyl rings confer steric bulk and moderate electron-donating properties, making this ligand valuable in coordination chemistry and catalytic applications.

Properties

CAS No.

485817-30-9

Molecular Formula

C24H27O3P

Molecular Weight

394.4 g/mol

IUPAC Name

tris(2-ethoxyphenyl)phosphane

InChI

InChI=1S/C24H27O3P/c1-4-25-19-13-7-10-16-22(19)28(23-17-11-8-14-20(23)26-5-2)24-18-12-9-15-21(24)27-6-3/h7-18H,4-6H2,1-3H3

InChI Key

SOLZICGYPCFEPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1P(C2=CC=CC=C2OCC)C3=CC=CC=C3OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity. The reactions are often carried out in specialized reactors under controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tris(2-ethoxyphenyl)phosphane can undergo oxidation reactions to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The compound can participate in substitution reactions where one or more of the ethoxyphenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used under mild to moderate conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Substituted phosphines with different functional groups.

Mechanism of Action

Mechanism: Tris(2-ethoxyphenyl)phosphane acts primarily as a ligand, coordinating with transition metals to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Electronic Properties

Substituent Effects
  • Tris(2-methoxyphenyl)phosphane (CAS 4731-65-1):

    • Substituent: Methoxy (–OCH₃) groups at the ortho position.
    • Electronic Effects: Methoxy is slightly less electron-donating than ethoxy due to shorter alkyl chain length.
    • Steric Effects: Reduced steric bulk compared to ethoxy, as methyl groups are smaller than ethyl .
  • Tris(2,4-xylyl)phosphane :

    • Substituent: Methyl (–CH₃) groups at ortho and para positions.
    • Steric Effects: Methyl groups provide less steric hindrance than ethoxy but still enforce a propeller-like chiral geometry in coordination complexes .
  • Triphenylphosphane (PPh₃) :

    • Substituent: Unsubstituted phenyl groups.
    • Electronic Effects: Weaker electron-donating capacity compared to alkoxy-substituted analogs.
    • Steric Effects: Minimal steric hindrance, enabling broader metal coordination but lower stability in reactive environments .
Physical Properties
Compound Melting Point (°C) logP (Octanol/Water) Molecular Volume (ml/mol)
Tris(2-methoxyphenyl)phosphane 204–208 3.471 273.54
Tris(4-methoxyphenyl)phosphane 131–134 Not reported Not reported
Triphenylphosphane 80–82 4.50 248.00

Data sourced from commercial catalogs and computational studies .

Metal Complex Stability
  • Gold(I) Complexes :

    • Triphenylphosphane-gold(I) complexes (e.g., compounds 5 and 6 in ) exhibit cytotoxicity (IC₅₀ = 3.46 µM in MDA-MB231 cells) by inhibiting enzymes like dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR) .
    • Ortho-substituted phosphanes (e.g., methoxy or ethoxy) may enhance complex stability by reducing ligand lability in biological environments .
  • Molybdenum Complexes :

    • Tris(3,5-dimethylphenyl)phosphane forms stable complexes with molybdenum, where steric bulk from substituents prevents undesired ligand displacement .
Steric vs. Electronic Trade-offs
  • Bulky ligands like Tris(2-ethoxyphenyl)phosphane may hinder metal center accessibility, reducing catalytic activity but improving selectivity.
  • Less hindered analogs (e.g., triphenylphosphane) allow faster substrate binding but are prone to oxidative degradation .
Anticancer Activity
  • Hydrophilicity vs. Efficacy :
    • Hydrophilic phosphanes (e.g., tris(hydroxymethyl)phosphane) show early-stage plasmodia growth inhibition (85% at 100 µM), while bulky analogs (e.g., this compound) may require lower doses due to improved membrane penetration .
    • Gold(I) complexes with triphenylphosphane ligands demonstrate time-dependent DHFR inhibition (37–49% residual activity after 12 h), suggesting similar mechanisms for ethoxy-substituted derivatives .
Toxicity and Stability
  • Gold phosphane compounds are prone to ligand exchange with serum albumin, leading to systemic toxicity. Bulkier ligands (e.g., ethoxy-substituted) could reduce this exchange, enhancing therapeutic index .
Crystallographic Behavior
  • Tris(2,4-xylyl)phosphane exhibits propeller chirality and forms supramolecular networks via C–H···O interactions. Ethoxy substituents may induce similar chiral packing, influencing material properties .

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